rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
Description
Properties
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the following steps:
Starting Material: The synthesis often begins with norbornene derivatives.
Functionalization: Introduction of functional groups such as amines or alcohols to the norbornene framework.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but generally, it may interact with enzymes or receptors, influencing biochemical processes.
Comparison with Similar Compounds
Substituent Variations: Methanamine vs. Ethanamine
Heteroatom Introduction: 7-Oxa Derivative
- rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine Molecular Formula: C₇H₁₁NO Key Difference: Oxygen atom replaces a methylene group in the bicyclic framework.
Functional Group Modifications: Carboxamide and Acetamide Derivatives
- CA-Nor1: (1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide Molecular Formula: C₁₉H₂₇ClN₂O₃ Key Difference: Carboxamide group instead of amine. Application: Used in self-labeling protein tags due to enhanced water solubility .
- CA-Nor2: 2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide Molecular Formula: C₁₈H₂₇ClN₂O₃ Key Difference: Acetamide side chain. Impact: Reduced steric hindrance compared to carboxamide, improving reaction kinetics .
Stereochemical and Reactivity Comparisons
Stereochemistry in Diels-Alder Reactions
The (1R,2S,4R) configuration of the target compound contrasts with endo and exo isomers of related norbornene derivatives. For example:
- ((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate (exo-isomer) exhibits faster reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions compared to endo isomers due to steric accessibility .
- Enantiopure analogues like (1R,2S,3S,4S)-3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde achieve >80% yields in asymmetric Diels-Alder reactions, highlighting the importance of stereochemical control .
Electronic Effects of Substituents
- Aryl-Substituted Derivatives: Compounds such as ((1R,2S,3S,4S)-3-(4-bromophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone (3hA) show enhanced enantioselectivity (er > 20:1) in catalytic cycles due to electron-withdrawing bromo and pyridinyl groups .
- Nitro Groups : Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate forms via a two-stage Diels-Alder mechanism, demonstrating how nitro substituents stabilize transition states .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Diels-Alder Reactions
Biological Activity
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a bicyclic amine compound notable for its unique bicyclo[2.2.1]heptane structure, which includes a double bond at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula for this compound is C₈H₁₃N, with a molecular weight of approximately 123.196 g/mol. Its structural characteristics suggest that it may exhibit stereospecific interactions with biological targets, influencing its pharmacological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.196 g/mol |
| CAS Number | 945829-45-8 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the central nervous system (CNS). Preliminary studies indicate that compounds with similar structures may act as neurotransmitter modulators, potentially influencing pain pathways and inflammatory responses.
Interaction Studies
Research has focused on the binding affinity of this compound to specific receptors:
- Neurotransmitter Receptors : Studies suggest that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, showing promise as an analgesic or anti-inflammatory agent.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
-
Analgesic Effects : Preliminary findings suggest that compounds with similar bicyclic structures may exhibit analgesic properties by modulating pain signaling pathways.
- Case Study : In a rodent model of pain, administration of related bicyclic amines resulted in significant pain relief compared to control groups.
-
Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines has been noted in vitro.
- Research Findings : In cell culture studies, rac-1 showed a reduction in TNF-alpha and IL-6 levels when exposed to inflammatory stimuli.
-
Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, particularly regarding its potential role in neurodegenerative diseases.
- Case Study : In models of oxidative stress-induced neuronal damage, rac-1 demonstrated protective effects by enhancing antioxidant enzyme activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine, and what analytical techniques are critical for confirming its stereochemical configuration?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of bicyclic precursors. For example, analogous bicyclic amines are prepared by reacting bicyclo[2.2.1]heptene derivatives with ammonia or amine nucleophiles under controlled conditions, leveraging the strain of the norbornene system to drive reactivity .
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry, particularly using NOESY or COSY to confirm spatial arrangements. X-ray crystallography provides definitive structural validation, as seen in NIST reference data for related bicyclic compounds . High-resolution mass spectrometry (HRMS) and chiral HPLC further confirm purity and enantiomeric excess .
Q. How does the bicyclo[2.2.1]heptene framework influence the compound's reactivity and stability under various experimental conditions?
- The strained bicyclic system enhances reactivity in ring-opening or addition reactions. For instance, the norbornene scaffold undergoes Diels-Alder reactions efficiently due to its electron-deficient double bond. Stability studies (e.g., thermal gravimetric analysis) are recommended to assess decomposition under heat or acidic/basic conditions. Computational models, such as density functional theory (DFT), can predict bond strain and reaction pathways .
Advanced Research Questions
Q. What computational strategies are employed to predict the regioselectivity and stereochemical outcomes of reactions involving this compound?
- Quantum chemical calculations (e.g., DFT or ab initio methods) are used to map reaction coordinates and identify transition states. Tools like the ICReDD platform integrate reaction path searches with experimental data to optimize conditions, reducing trial-and-error approaches . Machine learning models trained on databases like Reaxys or PISTACHIO predict regioselectivity by correlating structural descriptors with historical reaction outcomes .
Q. How can researchers design experiments to investigate the compound's potential as a ligand in asymmetric catalysis or enzyme inhibition studies?
- Asymmetric Catalysis : Screen the compound as a chiral ligand in metal-catalyzed reactions (e.g., hydrogenation or cross-coupling). Use kinetic studies and enantioselectivity measurements (via chiral HPLC) to evaluate performance. Compare with known ligands like BINOL or Josiphos analogs .
- Enzyme Inhibition : Conduct competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to measure affinity for target enzymes. Molecular docking simulations (using AutoDock or Schrödinger Suite) can prioritize target enzymes based on binding pocket compatibility .
Q. What methodologies are recommended for resolving discrepancies between experimental data and theoretical models in the synthesis or application of this compound?
- Data Validation : Cross-validate experimental results with multiple techniques (e.g., NMR, X-ray, and computational IR/Raman spectra). Use statistical tools like principal component analysis (PCA) to identify outliers in datasets .
- Model Refinement : Incorporate experimental data into iterative computational workflows. For example, adjust force fields in molecular dynamics simulations or recalibrate machine learning models using feedback from failed reactions .
Methodological Resources
- Synthesis Optimization : Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions .
- Data Management : Use cheminformatics platforms (e.g., COMSOL Multiphysics) for real-time data simulation and process control .
- Safety and Compliance : Follow pharmacopeial standards (USP/EP) for analytical method validation, ensuring reproducibility and regulatory compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
